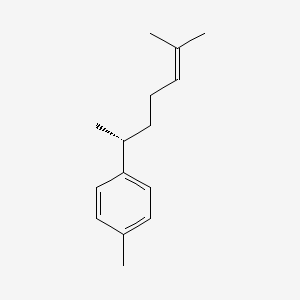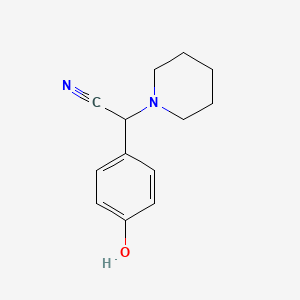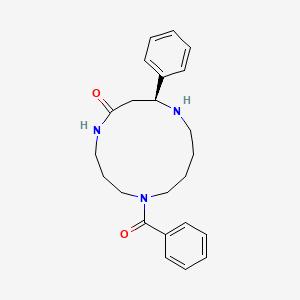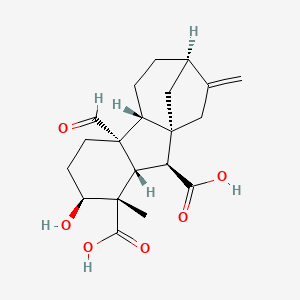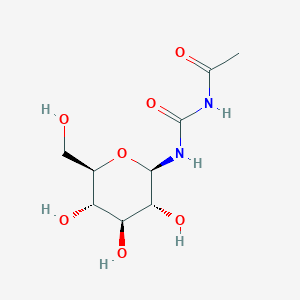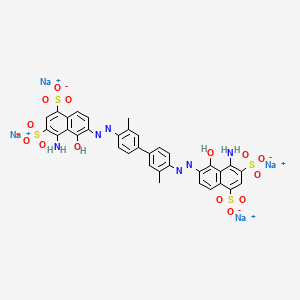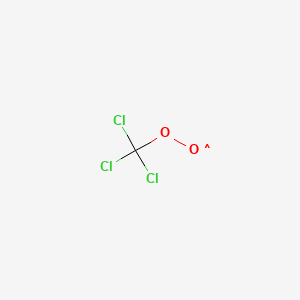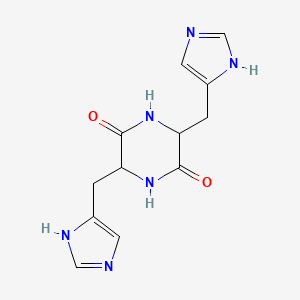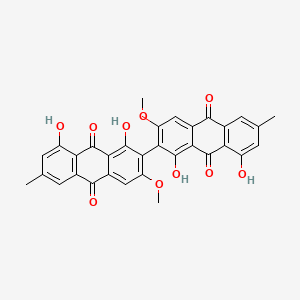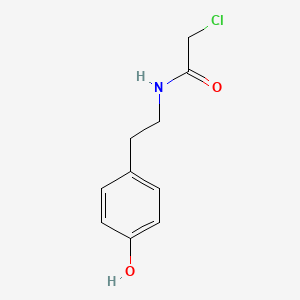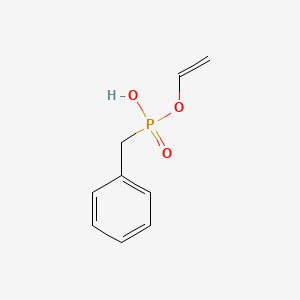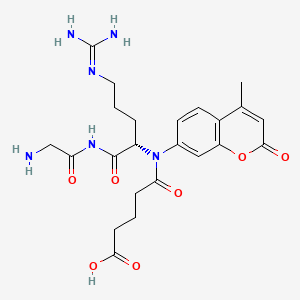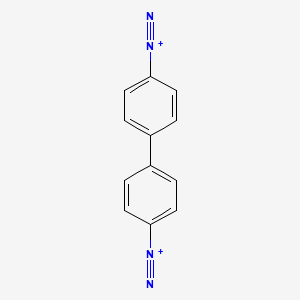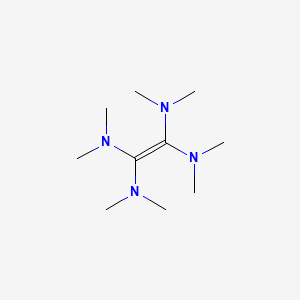
Tetrakis(dimethylamino)ethylene
Übersicht
Beschreibung
Tetrakis(dimethylamino)ethylene is an organic compound with the formula ((\text{(CH}_3\text{)}_2\text{N})_2\text{C}=\text{C}(\text{N(CH}_3\text{)}_2)_2). It is a colorless liquid classified as an enamine. Unlike primary and secondary enamines, which tend to isomerize, tertiary enamines like this compound are kinetically stable . This compound is notable for being a tetra-enamine, with the pi-donating tendency of the amine groups significantly enhancing its basicity .
Wirkmechanismus
Target of Action
Tetrakis(dimethylamino)ethylene (TDAE) is an organic compound classified as an enamine . It is a tetra-enamine, which is a unique feature of TDAE . The primary targets of TDAE are various organic compounds, including aldehydes, ketones, and olefins . These targets play crucial roles in numerous chemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds.
Mode of Action
TDAE interacts with its targets through a process known as reductive coupling . It acts as a homogeneous stoichiometric reductant , donating electrons to its targets. This electron donation modifies the properties of the target molecules, enabling them to undergo further chemical reactions . For example, TDAE can promote the alkenylation of several kinds of aldehydes in the presence of a catalytic amount of NiBr2 and CrCl3 .
Biochemical Pathways
The biochemical pathways affected by TDAE are primarily related to the synthesis of organic compounds. For instance, TDAE enables the nucleophilic trifluoromethylation of aldehydes and ketones . It also facilitates the dicarbofunctionalization of a broad range of olefins with two electrophilic carbon sources . These reactions lead to the formation of new carbon-carbon bonds, which are fundamental to the synthesis of complex organic molecules.
Result of Action
The action of TDAE results in the transformation of target molecules into new organic compounds. For example, the reaction of TDAE with trifluoromethyl iodide results in the trifluoromethylation of aldehydes and ketones . Similarly, the reaction of TDAE with olefins leads to the formation of new carbon-carbon bonds . These transformations are crucial for the synthesis of a wide range of organic compounds.
Biochemische Analyse
Biochemical Properties
Tetrakis(dimethylamino)ethylene plays a significant role in various biochemical reactions due to its strong electron-donating properties. It acts as a reducing agent and is involved in chemiluminescent reactions with oxygen, producing tetramethylurea . This compound interacts with enzymes and proteins that facilitate redox reactions, such as oxidoreductases. The nature of these interactions often involves electron transfer processes, where this compound donates electrons to the enzyme or protein, thereby altering their oxidation state and activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells, which in turn can modulate signaling pathways that depend on redox-sensitive proteins. Additionally, this compound can impact gene expression by altering the activity of transcription factors that are sensitive to changes in the cellular redox environment . These effects can lead to changes in cellular metabolism, as the compound can influence metabolic pathways that are regulated by redox-sensitive enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through electron donation. This compound can form charge-transfer complexes with various biomolecules, including enzymes and proteins. For example, it forms a charge-transfer salt with buckminsterfullerene, indicating its ability to engage in electron transfer reactions . This compound can also participate in enzyme inhibition or activation by altering the redox state of the enzyme, thereby affecting its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to oxygen, leading to the formation of tetramethylurea . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, particularly in redox-sensitive pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a mild reducing agent, modulating redox-sensitive pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that include redox reactions. It interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic processes . This compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the sites of its action within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its role in redox reactions, as it needs to be in proximity to its target enzymes and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(dimethylamino)ethylene can be synthesized by pyrolysis of tris(dimethylamino)methane . Another method involves the reaction of chlorotrifluoroethene with dimethylamine .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves controlled pyrolysis or chemical reactions under specific conditions to ensure the stability and purity of the compound .
Types of Reactions:
Oxidation: this compound reacts with oxygen in a chemiluminescent reaction to produce tetramethylurea.
Reduction: It acts as a reducing agent in various organic reactions, including coupling reactions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Oxygen is the primary reagent, with the reaction occurring under ambient conditions.
Reduction: Nickel catalysts and other reductive agents are commonly used.
Substitution: Various electrophilic carbon sources and catalysts are employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Tetrakis(dimethylamino)ethylene has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Tetraisopropylethylene: Similar in structure but with a planar C6 core and different reactivity.
Tris(dimethylamino)methane: A precursor in the synthesis of Tetrakis(dimethylamino)ethylene.
Uniqueness: this compound is unique due to its tetra-enamine structure, which provides exceptional stability and reactivity compared to other enamines . Its strong electron-donating properties and ability to form stable intermediates make it a valuable compound in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRMKZFYQISIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(N(C)C)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061371 | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green liquid; [Merck Index] | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
996-70-3 | |
| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(dimethylamino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'',N'''-tetramethylethylenediylidenetetraamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAKIS(DIMETHYLAMINO)ETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6737B68MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: TDAE has the molecular formula C10H24N4 and a molecular weight of 200.32 g/mol.
A: Yes, researchers have utilized various spectroscopic techniques to characterize TDAE. These include Raman spectroscopy [ [] ], UV-Vis spectroscopy [ [] ], and X-ray photoelectron spectroscopy (XPS) [ [] ]. These techniques provide valuable information about TDAE's vibrational modes, electronic transitions, and elemental composition, respectively.
A: TDAE readily donates electrons, making it a strong reducing agent. This electron transfer process typically results in the formation of the stable TDAE radical cation (TDAE•+). [ [] [] ]
ANone: TDAE effectively reduces a wide range of substrates, including:
- Arenediazonium salts: TDAE facilitates the single electron transfer (SET) reduction of arenediazonium salts, generating aryl radicals for synthetic applications. [ [] ]
- Bromodifluoromethyl heterocycles: TDAE acts as an efficient reductant for these compounds, enabling the generation of difluoromethyl anions for further functionalization. [ [] [] ]
- Aryl halides: In the presence of palladium catalysts, TDAE promotes the reductive homo-coupling of aryl halides to yield biaryls. [ [] [] ]
- Perfluoroalkyl iodides and chlorodifluoromethylated ketones: TDAE effectively reduces these compounds, enabling diverse coupling reactions with various electrophiles. [ [] ]
A: * Mild conditions: TDAE allows reactions to proceed under mild conditions, often at room temperature or below, preserving sensitive functional groups. [ [] [] [] ]* Ease of purification: The oxidized TDAE byproducts are generally easy to remove from reaction mixtures, simplifying purification. [ [] ]* Metal-free alternative: TDAE can serve as a metal-free alternative for certain transformations, aligning with green chemistry principles. [ [] ]
A: Researchers have identified materials like PTFE (polytetrafluoroethylene) and Viton as potentially problematic, as they can lead to the formation of electron-capturing species upon interaction with TDAE. [ [] ]
ANone: TDAE plays a significant role in organic electronics, particularly in the development of organic magnets and thermoelectric materials.
- Organic magnets: TDAE forms a charge transfer complex with fullerene (C60) known as TDAE-C60, which exhibits ferromagnetic properties at low temperatures. [ [] [] [] [] [] ] This discovery opened up avenues for exploring organic-based magnetic materials.
- Thermoelectric materials: TDAE treatment of hybrid carbon nanotube/polymer composites enhances their thermoelectric properties by influencing carrier concentration and thermal conductivity. [ [] ] It also plays a role in controlling the doping characteristics of PEDOT composites for flexible thermoelectric devices. [ [] [] [] ]
A: TDAE acts as an electron donor, modifying the electronic properties of the materials it interacts with. For instance, in TDAE-C60, the electron transfer from TDAE to C60 leads to the formation of radical species, contributing to the observed magnetic behavior. [ [] ] In thermoelectric materials, TDAE doping influences charge carrier concentration and mobility, ultimately affecting their thermoelectric performance. [ [] [] ]
A: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are common techniques used to assess TDAE purity. These methods help identify and quantify various impurities present in commercial TDAE samples. [ [] ]
A: Gas chromatography (GC) is an effective method to measure both TDAE and its major impurities in a gas flow stream. This technique provides valuable information about the composition of the gas mixture. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


